N-(2-Chloroethyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 158.07 g/mol. It is commonly recognized by its CAS number, 6306-61-2. The compound appears as a white solid and has a melting point ranging from 178 to 184 °C, indicating its stability under standard conditions . This compound is characterized by the presence of a chloroethyl group attached to a propan-2-amine backbone, which contributes to its unique chemical properties.
The biological activity of N-(2-Chloroethyl)propan-2-amine hydrochloride has been explored in various contexts, particularly in medicinal chemistry. Compounds with similar structures have shown potential as therapeutic agents, particularly in oncology and neurology. The chloroethyl group is known for its role in alkylating agents, which can disrupt DNA synthesis and function, making such compounds useful in cancer treatment strategies .
Several methods exist for synthesizing N-(2-Chloroethyl)propan-2-amine hydrochloride:
N-(2-Chloroethyl)propan-2-amine hydrochloride finds applications primarily in:
Several compounds share structural similarities with N-(2-Chloroethyl)propan-2-amine hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Benzyl-N-(2-chloroethyl)propan-2-amine | Contains a benzyl group instead of an alkyl group | Potentially different pharmacological effects |
N-(Chloroethyl)-N-methylpropan-2-amine | Methyl substitution instead of propyl | Variation in reactivity and biological activity |
N-(3-Chloropropyl)propan-2-amine | Chloropropyl group instead of chloroethyl | Different interaction profiles |
N-(2-Chloroethyl)propan-2-amine hydrochloride is distinguished by its specific chloroethyl substitution, which influences its reactivity and biological interactions compared to these similar compounds .